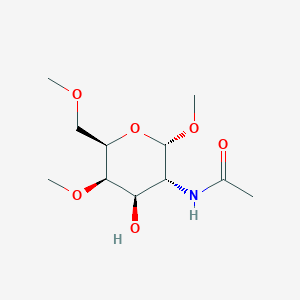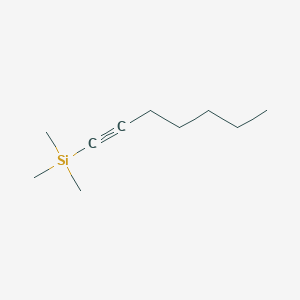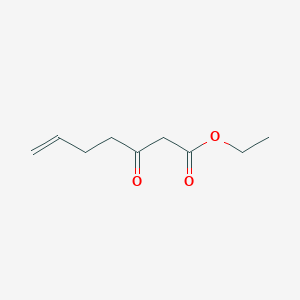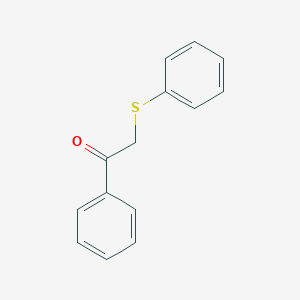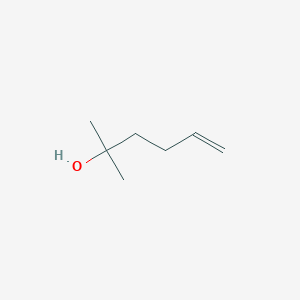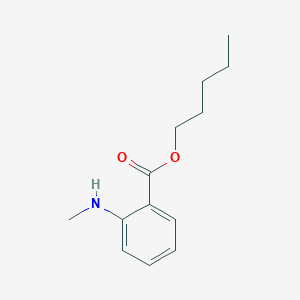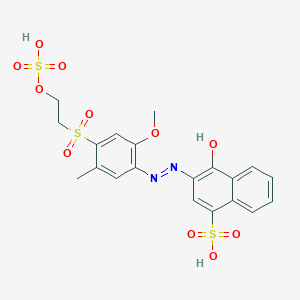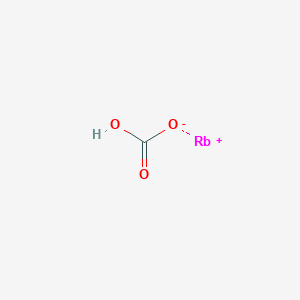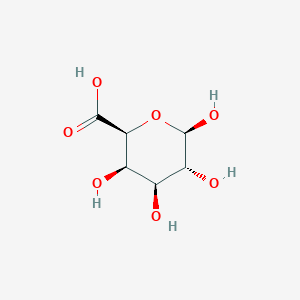![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" is a chemical entity that can be associated with a class of organic compounds characterized by the presence of an amino group attached to a benzyl and methyl group, as well as a ketone functionality adjacent to a phenyl group. This structure suggests that it may be involved in various chemical reactions and possess distinct physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or the use of catalysts to facilitate the addition of functional groups to aromatic systems. For instance, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, optically active ferrocenyl amino alcohols were synthesized from ferrocene dicarboxaldehyde and used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding 1-phenylpropanol with high enantiomeric excess . These methods could potentially be adapted for the synthesis of "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of intramolecular interactions, such as hydrogen bonds, that can influence the molecule's reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" includes reactions such as deamination, which can lead to rearrangements and the formation of new products with different configurations . The deamination of D- and L-erythro-1-amino-1,2-diphenylpropanol-2, for example, resulted in products with a significant degree of inversion of configuration . Understanding these reaction pathways is crucial for manipulating the compound's structure and generating desired products.
Physical and Chemical Properties Analysis
The physical properties of compounds in this class, such as melting and boiling points, can be determined through techniques like TGA/DSC . The chemical properties, including acidity, basicity, and solubility, can be influenced by the presence of functional groups and their interactions with solvents. The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into the intramolecular hydrogen bonding and charge density distribution, which are factors that can affect the physical and chemical behavior of the molecules .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a compound with notable pharmacological potential, derived from its synthesis and applications in the development of bioactive molecules. Its significance lies in the varied pharmacological activities it can potentially influence, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate in organic synthesis, it serves as a crucial raw material in the preparation of medical products, highlighting its importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Chemotherapy and Antineoplastic Agents
The development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, derived from the compound, showcases its role in producing potential drug candidates with excellent cytotoxic properties. These compounds have been found to be more potent than some contemporary anticancer drugs, offering greater tumor-selective toxicity and acting as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. This indicates their promising potential in antimalarial and antimycobacterial properties, positioning them as candidate antineoplastic agents for further evaluation (Hossain et al., 2020).
Antimicrobial Applications
The exploration of p-Cymene, a monoterpene structurally related to 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, emphasizes its broad spectrum of biological activity, including antimicrobial effects. This property has been extensively investigated, revealing p-Cymene as a major constituent in plant extracts used in traditional medicines as antimicrobial agents. Despite the limited data on its in vivo efficacy and safety, further studies are required to substantiate the beneficial effects of p-Cymene in human healthcare, presenting it as a promising candidate for biomedical applications (Marchese et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYJQQRYVVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



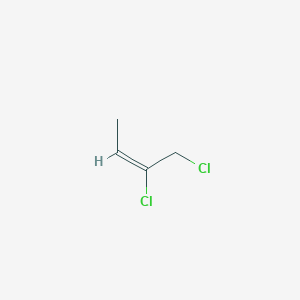
![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
